molecular formula C16H19N5O3 B11134238 N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11134238
M. Wt: 329.35 g/mol
InChI Key: FRFNBTKGPUWTCG-UHFFFAOYSA-N
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Description

    N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity patterns and designing novel derivatives.

      Biology: Studying potential biological activities (e.g., enzyme inhibition, receptor binding).

      Medicine: Exploring pharmacological properties (e.g., antimicrobial, antitumor).

      Industry: Developing new materials or catalysts.

  • Mechanism of Action

    • The exact mechanism depends on the specific application.
    • For medicinal purposes, it could involve interactions with cellular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H19N5O3

    Molecular Weight

    329.35 g/mol

    IUPAC Name

    N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C16H19N5O3/c22-15(16(6-2-1-3-7-16)21-10-18-19-20-21)17-9-12-4-5-13-14(8-12)24-11-23-13/h4-5,8,10H,1-3,6-7,9,11H2,(H,17,22)

    InChI Key

    FRFNBTKGPUWTCG-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(C(=O)NCC2=CC3=C(C=C2)OCO3)N4C=NN=N4

    Origin of Product

    United States

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